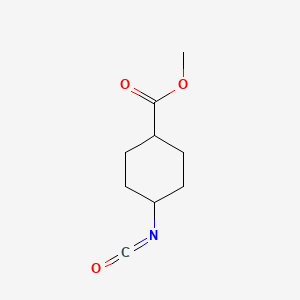

Methyl 4-isocyanatocyclohexane-1-carboxylate

Description

Methyl 4-isocyanatocyclohexane-1-carboxylate (CAS: 1486470-18-1) is a cyclohexane derivative featuring two reactive functional groups: an isocyanate (-NCO) at the 4-position and a methyl ester (-COOCH₃) at the 1-position. This bifunctional structure enables its use as a versatile intermediate in organic synthesis, particularly in polymer chemistry and pharmaceutical applications. The cyclohexane ring introduces steric effects and conformational flexibility, distinguishing it from linear or aromatic analogs .

Propriétés

IUPAC Name |

methyl 4-isocyanatocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-13-9(12)7-2-4-8(5-3-7)10-6-11/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJRMTCRJZVWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of methyl 4-isocyanatocyclohexane-1-carboxylate typically follows a multi-step approach:

Step 1: Preparation of cyclohexane-1-carboxylate ester precursor

The starting material is often cyclohexane-1-carboxylic acid or its derivatives. This acid is converted to the methyl ester by reaction with methanol under acidic or catalytic conditions.Step 2: Introduction of the isocyanate group at the 4-position

The isocyanate group can be introduced via transformation of an amine or azide intermediate at the 4-position, followed by conversion to the isocyanate functionality. Common methods include Curtius rearrangement of acyl azides or direct reaction of amines with phosgene or phosgene substitutes.

Detailed Preparation Methods

Acid Chloride and Ester Formation

- The cyclohexane-1-carboxylic acid is first converted to its acid chloride using phosgene or phosgene equivalents such as triphosgene.

- The acid chloride is then reacted with methanol to yield methyl cyclohexane-1-carboxylate. This esterification step is well-established and provides a stable intermediate for further functionalization.

Introduction of the Isocyanate Group

Several synthetic routes exist for the installation of the isocyanate group at the 4-position:

Curtius Rearrangement Route (Acyl Azide Rearrangement)

- A common industrial and laboratory method involves converting the carboxylic acid derivative at the 4-position into an acyl azide via reaction with sodium azide under acidic conditions.

- Upon heating, the acyl azide rearranges (Curtius rearrangement) to an isocyanate intermediate with the release of nitrogen gas.

- This method avoids the direct use of toxic hydrazoic acid and heavy metal catalysts, making it safer and more cost-effective.

- The isocyanate can be isolated or further reacted in situ.

This method was exemplified in the preparation of related compounds such as trans-4-methyl cyclohexylamine via isocyanate intermediates, showing high yields (~85%) and purity (GC: 99.7%) under mild conditions without expensive catalysts or autoclaves.

Direct Reaction of Amines with Phosgene or Phosgene Equivalents

- If the 4-position is first converted to an amine, it can be reacted with phosgene or safer phosgene substitutes (e.g., triphosgene) to form the isocyanate group.

- This method is classical but requires careful handling of phosgene due to its toxicity.

Research Data and Comparative Analysis

Mechanistic Insights and Reaction Conditions

- The Curtius rearrangement proceeds via the formation of an acyl azide intermediate, which thermally rearranges to the isocyanate with nitrogen gas evolution.

- Protonic acid catalysis and careful temperature control (0–50 °C) optimize the reaction rate and yield.

- The reaction mixture is typically neutralized and extracted with organic solvents such as ethyl acetate, followed by drying and purification steps.

Alternative Synthetic Approaches and Considerations

- Some literature reports explore metal-free cyclization and isocyanate formation under mild conditions using catalytic amounts of bases like NaOH, but these are more commonly applied in heterocyclic synthesis rather than direct isocyanate installation on cyclohexane derivatives.

- Direct synthesis of this compound is less frequently reported compared to its positional isomer methyl 3-isocyanatocyclohexane-1-carboxylate, but the synthetic principles remain consistent.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Curtius Rearrangement | 4-carboxylic acid derivative | Sodium azide, protonic acid | High yield, industrially scalable, safer than hydrazoic acid | Requires azide handling precautions |

| Amine to Isocyanate | 4-amine cyclohexane derivative | Phosgene or triphosgene | Direct, well-known | Toxic reagents, safety concerns |

| Metal-free catalytic methods | Amines and isocyanates (for related heterocycles) | NaOH catalyst | Mild conditions, catalyst-free options | Less direct for this compound |

Analyse Des Réactions Chimiques

Methyl 4-isocyanatocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the isocyanate group to an amine group.

Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming urea derivatives when reacted with amines. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 4-isocyanatocyclohexane-1-carboxylate features a cyclohexane ring substituted with an isocyanate group and a carboxylate ester. Its molecular formula is C₉H₁₃N₃O₃, with a molecular weight of approximately 183.21 g/mol. The compound's structure contributes to its reactivity, making it suitable for various chemical transformations.

Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of pharmaceutical compounds. Its isocyanate functionality allows it to participate in reactions that form urea derivatives and other nitrogen-containing compounds, which are crucial in drug development.

Case Study:

A study demonstrated the use of this compound in synthesizing novel anti-inflammatory agents. The compound was reacted with various amines to yield substituted ureas, which exhibited significant biological activity against inflammation markers.

Polymer Chemistry

The compound is utilized in the production of polymers, particularly in the formulation of polyurethane materials. Its isocyanate group facilitates cross-linking reactions with polyols, leading to the formation of durable and flexible polymer networks.

Data Table: Polymer Applications of this compound

| Application Area | Description | Examples |

|---|---|---|

| Coatings | Used as a cross-linker in coatings | Automotive paints |

| Adhesives | Forms strong bonds in adhesive formulations | Construction adhesives |

| Sealants | Enhances water resistance in sealant products | Waterproofing sealants |

Material Science

In material science, this compound is explored for its potential in creating advanced materials with specific mechanical properties. Its ability to react with various substrates allows for the development of composite materials.

Case Study:

Research conducted on composite materials incorporating this compound showed improved tensile strength and thermal stability compared to traditional composites. The incorporation of the isocyanate group enabled better adhesion between different phases of the material.

Safety and Handling Considerations

Due to its reactivity and potential hazards, this compound must be handled with care. It poses risks such as skin irritation and respiratory sensitization upon exposure. Proper safety protocols should be followed during its use, including wearing protective equipment and ensuring adequate ventilation.

Mécanisme D'action

The mechanism of action of Methyl 4-isocyanatocyclohexane-1-carboxylate involves its reactivity with nucleophiles, such as amines and alcohols. The isocyanate group readily reacts with these nucleophiles to form urea or carbamate derivatives. These reactions are crucial in various biochemical and industrial processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Analysis

Table 1: Key Structural and Functional Comparisons

Physical Properties

Table 2: Physical Property Comparison

Activité Biologique

Methyl 4-isocyanatocyclohexane-1-carboxylate (MICC) is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of MICC, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by its isocyanate functional group, which is known for its reactivity with nucleophiles. The presence of the cyclohexane ring contributes to its structural rigidity, influencing its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of MICC can be attributed to several mechanisms:

- Cytotoxicity : MICC has demonstrated varying levels of cytotoxicity in different cell lines. Studies indicate that compounds with isocyanate groups can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

- Antimicrobial Activity : Preliminary studies suggest that MICC exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.

- Enzyme Inhibition : Isocyanates are known to inhibit various enzymes, including those involved in detoxification processes. This inhibition can lead to increased susceptibility of cells to oxidative stress.

Case Studies and Research Findings

-

Cytotoxicity Assessment :

A study evaluated the cytotoxic effects of MICC on human fibroblast cells (BJ) and keratinocytes (HaCaT). The results indicated mild cytotoxicity at higher concentrations, suggesting a need for careful dose optimization in potential therapeutic applications.Cell Line Concentration (µM) Viability (%) BJ 10 85 BJ 50 65 HaCaT 10 90 HaCaT 50 60 -

Antimicrobial Activity :

In vitro studies have shown that MICC possesses antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined for various strains:Bacterial Strain MIC (µg/mL) Staphylococcus aureus 25 Bacillus subtilis 15 Escherichia coli >100 -

Mechanism Elucidation :

Research into the mechanism of action revealed that MICC may activate stress response pathways in cells, leading to apoptosis in cancer cell lines. This was evidenced by increased expression of pro-apoptotic markers when treated with MICC.

Q & A

Basic: What are the key synthetic routes for Methyl 4-isocyanatocyclohexane-1-carboxylate, and what methodological considerations are critical for ensuring high yield and purity?

The synthesis of this compound typically involves introducing the isocyanate group (-NCO) to a cyclohexane carboxylate precursor. A common approach is the Curtius rearrangement or the reaction of a primary amine with phosgene alternatives (e.g., triphosgene) under anhydrous conditions. Methodological considerations include:

- Inert atmosphere : Due to the moisture sensitivity of isocyanates, reactions should be performed under nitrogen/argon using Schlenk techniques .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from aprotic solvents (e.g., dry THF) to avoid hydrolysis .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and detect byproducts .

Basic: How should researchers safely handle and store this compound to prevent hazardous reactions?

Safety protocols are critical due to the reactivity of the isocyanate group:

- Storage : Store in sealed, moisture-free containers at 2–8°C under inert gas. Avoid exposure to strong oxidizers (e.g., peroxides) and bases, which can trigger exothermic reactions .

- Handling : Use PPE (gloves, goggles, respirators) in a fume hood. Static discharge must be mitigated during transfer .

- Spill management : Neutralize spills with dry sand or specialized isocyanate-neutralizing agents; avoid water to prevent toxic gas release .

Advanced: What strategies can be employed to resolve contradictions in spectroscopic data when characterizing this compound?

Discrepancies in NMR or IR data often arise from isomerism or solvent interactions:

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange in the cyclohexane ring .

- Computational validation : Compare experimental IR (e.g., NCO stretch at ~2250 cm⁻¹) with density functional theory (DFT) simulations .

- X-ray crystallography : Use SHELX for structure refinement to resolve ambiguities in stereochemistry .

Advanced: In designing experiments using this compound as a monomer, how can its reactivity be modulated to achieve desired polymer properties?

The isocyanate group’s reactivity can be tailored for polyurethane or polyurea synthesis:

- Catalyst selection : Tin-based catalysts (e.g., dibutyltin dilaurate) accelerate urethane formation with diols .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require lower temperatures to control cross-linking .

- Stoichiometry : Precise molar ratios of diamine/diol co-monomers minimize unreacted isocyanate residues, improving polymer mechanical properties .

Basic: What analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?

- NMR spectroscopy : ¹³C NMR to confirm the isocyanate carbon resonance at ~120–130 ppm and cyclohexane ring protons (δ 1.2–2.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 198.1 (C₉H₁₂NO₃⁺) .

- FT-IR : Sharp absorption at ~2250 cm⁻¹ for the NCO group .

Advanced: How can computational chemistry methods be integrated with experimental data to predict the reactivity of the isocyanate group in novel reaction environments?

- Reactivity modeling : DFT calculations (e.g., Gaussian) to predict electrophilicity of the NCO group in different solvents or with catalysts .

- Kinetic studies : Combine Arrhenius plots with molecular dynamics simulations to assess temperature-dependent reaction pathways .

- Solvent descriptors : Use COSMO-RS to correlate solvent polarity with isocyanate hydrolysis rates .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.